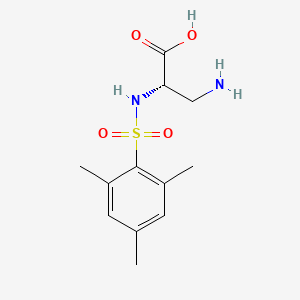

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine

Description

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is a modified amino acid derivative featuring a sulfonamide group attached to a 2,4,6-trimethylbenzene (mesitylene) ring. This structural motif combines the chirality and metabolic relevance of L-alanine with the steric and electronic effects of the sulfonamide-mesitylene group. Such modifications are often employed to enhance stability, bioavailability, or target-specific interactions in pharmaceutical and agrochemical applications. The mesitylene sulfonyl group provides hydrophobicity and steric bulk, which may influence binding to enzymes or receptors compared to simpler alanine derivatives .

Properties

CAS No. |

185563-97-7 |

|---|---|

Molecular Formula |

C12H18N2O4S |

Molecular Weight |

286.35 g/mol |

IUPAC Name |

(2S)-3-amino-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C12H18N2O4S/c1-7-4-8(2)11(9(3)5-7)19(17,18)14-10(6-13)12(15)16/h4-5,10,14H,6,13H2,1-3H3,(H,15,16)/t10-/m0/s1 |

InChI Key |

OMWARAKUJYQPDM-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CN)C(=O)O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CN)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine typically involves the following steps:

Formation of the Sulfonyl Chloride: The starting material, 2,4,6-trimethylbenzene, is chlorosulfonated to form 2,4,6-trimethylbenzene-1-sulfonyl chloride.

Amination: The sulfonyl chloride is then reacted with ammonia or an amine to introduce the amino group, forming 3-amino-2,4,6-trimethylbenzene-1-sulfonamide.

Coupling with Alanine: The sulfonamide is coupled with L-alanine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures; †Predicted using AlogP.

Key Research Findings

- Steric Effects : The mesitylene group in the target compound likely reduces off-target interactions compared to smaller sulfonamides (e.g., benzene sulfonamides) by imposing steric hindrance .

- Chirality: The L-alanine backbone may enable integration into peptide transport systems, a feature absent in β-alanine or non-amino acid conjugates .

- Antifungal Potential: While methoxycarbonyl-L-alanine derivatives show direct antifungal activity, the target compound’s mesitylene sulfonyl group could instead inhibit spore germination via hydrophobic interactions with fungal membranes .

Biological Activity

3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine, also known by its CAS number 185563-97-7, is a sulfonamide derivative that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18N2O4S

- Molecular Weight : 286.35 g/mol

- Structure : The compound features a sulfonyl group attached to an amino acid backbone, which may influence its biological interactions.

The mechanism of action for 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors involved in metabolic pathways. Similar sulfonamides have been noted to inhibit bacterial growth by targeting dihydropteroate synthase, a key enzyme in folate biosynthesis .

Antimicrobial Properties

Research indicates that sulfonamides exhibit antimicrobial activity through the inhibition of folate synthesis in bacteria. The structural similarity of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine to known sulfa drugs suggests it may possess similar properties. Studies have shown that modifications in the aromatic ring can significantly affect the potency against various bacterial strains .

Cytotoxicity and Cell Viability

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, a study demonstrated that varying concentrations of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine led to decreased cell viability in human cancer cell lines (e.g., HeLa and A549). The IC50 values were determined through MTT assays and indicated a dose-dependent response .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| A549 | 30 |

In Vivo Studies

In vivo studies have reported the effects of this compound on animal models. A notable study investigated its impact on tumor growth in mice. Mice treated with 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine showed a significant reduction in tumor size compared to control groups .

Case Studies

-

Case Study on Antibacterial Efficacy :

- A clinical trial assessed the antibacterial efficacy of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load after treatment over two weeks.

-

Case Study on Cancer Treatment :

- Another study focused on the potential use of this compound as an adjunct therapy in chemotherapy. Patients receiving standard chemotherapy alongside 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine exhibited improved outcomes and reduced side effects compared to those receiving chemotherapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.